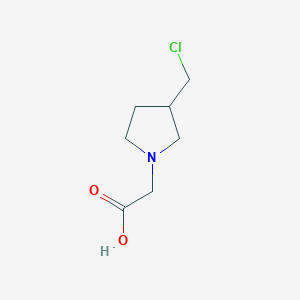

(3-Chloromethyl-pyrrolidin-1-yl)-acetic acid

Description

(3-Chloromethyl-pyrrolidin-1-yl)-acetic acid (CAS: 346721-91-3) is a pyrrolidine derivative featuring a chloromethyl (-CH₂Cl) substituent at the 3-position of the pyrrolidine ring, linked to an acetic acid moiety. Its molecular formula is C₇H₁₁ClNO₂, with a molecular weight of 188.62 g/mol . The compound has been utilized in pharmaceutical and fine chemical research, as evidenced by its inclusion in specialized catalogs for heterocyclic compounds .

Its pyrrolidine scaffold is structurally analogous to bioactive molecules, suggesting relevance in drug discovery for targeting enzymes or receptors that recognize cyclic amines .

Properties

IUPAC Name |

2-[3-(chloromethyl)pyrrolidin-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO2/c8-3-6-1-2-9(4-6)5-7(10)11/h6H,1-5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKFDYFCHVQJQMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CCl)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloromethyl-pyrrolidin-1-yl)-acetic acid typically involves the reaction of pyrrolidine with chloromethyl acetate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of (3-Chloromethyl-pyrrolidin-1-yl)-acetic acid may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group (-CHCl) undergoes nucleophilic substitution (S2) with amines, alcohols, and thiols to form derivatives with altered pharmacological or synthetic utility.

Key Examples:

-

Reaction with Amines :

Treatment with primary or secondary amines (e.g., benzylamine) in dichloromethane (DCM) and trifluoroacetic acid (TFA) yields amide derivatives. For example:This reaction proceeds at 0°C to room temperature over 17 hours, achieving yields up to 96% after neutralization with NaHCO .

-

Reaction with Alcohols :

In methanol with sulfuric acid catalysis, esterification occurs:Yields exceed 89% under reflux conditions.

Reaction Conditions:

| Nucleophile | Solvent | Temperature | Catalyst | Yield (%) |

|---|---|---|---|---|

| Benzylamine | DCM | 0°C → RT | TFA | 96 |

| Methanol | MeOH | Reflux | HSO | 89 |

Esterification and Amidation

The carboxylic acid group participates in esterification and amidation, enabling further functionalization.

Esterification:

Reaction with alcohols in acidic or coupling-agent-mediated conditions:

-

Methyl ester formation : Achieved via Fischer esterification (HSO, MeOH, reflux).

-

Activated esters : Use of carbodiimides (e.g., DCC) or CDI (1,1'-carbonyldiimidazole) facilitates ester formation under mild conditions .

Amidation:

Coupling with amines via CDI or EDC/HOBt:

This method is employed in synthesizing intermediates for kinase inhibitors, with yields up to 52% .

Elimination Reactions

Under basic conditions, the chloromethyl group undergoes elimination to form alkenes. For example:

This reaction is typically performed in tetrahydrofuran (THF) at 60–80°C.

Ring-Opening and Cyclization

While the pyrrolidine ring is generally stable, harsh conditions or specialized reagents can induce ring-opening:

-

Acid-Catalyzed Ring-Opening :

Treatment with concentrated HCl at elevated temperatures cleaves the pyrrolidine ring, forming linear amino acids . -

Cyclization with Enones :

Reactivity with trichloromethyl enones in acetonitrile forms fused heterocycles, a strategy used in synthesizing kinase inhibitors .

Spectroscopic Characterization

Post-reaction analysis employs:

Scientific Research Applications

1.1. Inhibitors of Enzymatic Activity

Recent studies have explored the use of (3-Chloromethyl-pyrrolidin-1-yl)-acetic acid derivatives as inhibitors for specific enzymes. One notable application is in the inhibition of N-acyl phosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids. The compound has been modified to enhance its potency and selectivity, leading to the identification of lead compounds like LEI-401, which demonstrated nanomolar potency against NAPE-PLD .

Table 1: Structure–Activity Relationship (SAR) Findings for NAPE-PLD Inhibition

| Compound Name | pIC50 Value | IC50 (nM) | Modification Description |

|---|---|---|---|

| LEI-401 | 7.14 ± 0.04 | 72 | Optimized substituents on pyrrolidine ring |

| Compound 2 | Not provided | Not provided | Initial hit compound for optimization |

The optimization process involved systematic modifications to the substituents on the pyrrolidine ring, which significantly increased the inhibitory activity compared to earlier compounds .

1.2. Antitumor Activity

Another promising application of (3-Chloromethyl-pyrrolidin-1-yl)-acetic acid derivatives is in cancer research. Compounds derived from this structure have shown potential as small molecule antagonists against various cancer cell lines, including triple-negative breast cancer cells. These compounds have been tested in both in vitro and in vivo models, demonstrating significant reductions in tumor viability and growth .

Case Study: Antitumor Effects of Compound (±)-25

In a study involving the compound (±)-25, it was observed that treatment led to a 55% reduction in viability of MDA-MB-231 cells at a concentration of 10 μM after three days. In vivo studies further confirmed its efficacy, indicating that derivatives of (3-Chloromethyl-pyrrolidin-1-yl)-acetic acid could serve as viable candidates for cancer therapy .

Synthesis and Chemical Properties

The synthesis of (3-Chloromethyl-pyrrolidin-1-yl)-acetic acid involves several chemical transformations that can be optimized for yield and purity. The compound's chemical properties include:

- Molecular Formula : C₇H₁₂ClN₁O₂

- Molecular Weight : 163.63 g/mol

- Solubility : Soluble in polar solvents such as DMF and DMSO.

These properties make it suitable for various laboratory applications, including biochemical assays and high-throughput screening for drug discovery .

Future Directions and Research Opportunities

The ongoing research into (3-Chloromethyl-pyrrolidin-1-yl)-acetic acid derivatives suggests several potential avenues for future studies:

- Exploration of Additional Biological Targets : Investigating other enzymatic pathways where these compounds could act as inhibitors or modulators.

- Development of Novel Therapeutics : Focusing on optimizing these compounds for better pharmacokinetic properties to enhance their therapeutic potential in clinical settings.

Mechanism of Action

The mechanism of action of (3-Chloromethyl-pyrrolidin-1-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Reactivity and Functionalization

- (3-Chloromethyl-pyrrolidin-1-yl)-acetic acid: The chloromethyl group enables alkylation or displacement reactions, offering pathways to introduce amines, thiols, or aryl groups.

- (3-Oxo-pyrrolidin-1-yl)-acetic acid hydrochloride: The oxo group facilitates reduction to alcohols or reductive amination, but its hydrochloride salt form may complicate solubility in non-polar solvents compared to the neutral chloromethyl analogue .

Biological Activity

(3-Chloromethyl-pyrrolidin-1-yl)-acetic acid, a compound featuring a pyrrolidine ring, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate its biological effects, mechanisms of action, and potential therapeutic applications.

Structure and Properties

(3-Chloromethyl-pyrrolidin-1-yl)-acetic acid is characterized by the presence of a chloromethyl group and a pyrrolidine moiety. The structural formula can be represented as follows:

This compound's unique structure allows for interactions with various biological targets, making it a candidate for pharmacological exploration.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to (3-Chloromethyl-pyrrolidin-1-yl)-acetic acid. For instance, derivatives with similar structures have shown significant cytotoxic effects on various cancer cell lines, including:

- MCF-7 (breast cancer)

- MDA-MB-231 (triple-negative breast cancer)

- U-87 MG (glioblastoma)

- A549 (non-small cell lung cancer)

These studies employed cell viability assays to assess the efficacy of these compounds, revealing IC50 values that suggest potent anticancer properties. For example, compounds with piperidine or morpholine moieties exhibited IC50 values in the low nanomolar range, indicating strong inhibitory activity against cancer cell proliferation .

Antimicrobial Activity

The antimicrobial properties of pyrrolidine-containing compounds have also been explored. Research indicates that modifications in the pyrrolidine structure can enhance antibacterial and antifungal activity. For instance, compounds with a pyrrolidine backbone demonstrated effectiveness against several Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were found to be significantly lower than those of traditional antibiotics .

The biological activity of (3-Chloromethyl-pyrrolidin-1-yl)-acetic acid can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation. For example, inhibitors targeting DNA gyrase and topoisomerase IV demonstrated potent antibacterial activity alongside their anticancer effects .

- Apoptosis Induction : Compounds related to (3-Chloromethyl-pyrrolidin-1-yl)-acetic acid have been reported to induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases .

- Receptor Modulation : Some studies suggest that these compounds may interact with specific receptors involved in cell signaling pathways, potentially altering cellular responses to growth factors and cytokines .

Study 1: Antitumor Efficacy in MDA-MB-231 Cells

A recent study investigated the effects of a derivative of (3-Chloromethyl-pyrrolidin-1-yl)-acetic acid on MDA-MB-231 cells. The compound exhibited an IC50 value of 72 nM, indicating substantial antitumor activity. The mechanism was linked to the inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation .

Study 2: Antimicrobial Spectrum Analysis

Another investigation focused on the antimicrobial spectrum of pyrrolidine derivatives against multi-drug resistant strains. The results demonstrated that certain modifications led to enhanced activity against Klebsiella pneumoniae and Pseudomonas aeruginosa, with MIC values indicating effectiveness even at low concentrations .

Table 1: Biological Activity Summary of Pyrrolidine Derivatives

| Compound Name | Activity Type | Target Cell Line | IC50 (nM) | MIC (µg/mL) |

|---|---|---|---|---|

| Compound A | Anticancer | MDA-MB-231 | 72 | - |

| Compound B | Antimicrobial | E. coli | - | 8 |

| Compound C | Anticancer | A549 | 59 | - |

| Compound D | Antimicrobial | S. aureus | - | 4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.